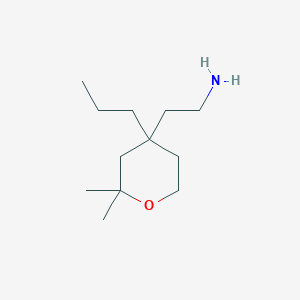

![molecular formula C22H16ClFN2O B2437316 [5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine CAS No. 866010-48-2](/img/structure/B2437316.png)

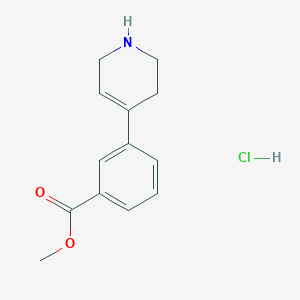

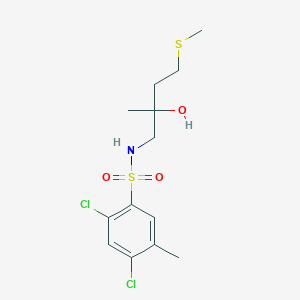

[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a pyrrole ring, a furan ring, and a Schiff base (imine). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions. For example, pyrrole derivatives can be synthesized through Knorr reactions or via the pyrazoline pathway, which involves the reaction of α, β-unsaturated ketones with hydrazine derivatives .Molecular Structure Analysis

The molecular formula of the compound is C22H16ClFN2O, and its molecular weight is 378.8266432 . The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a furan ring, which is a five-membered aromatic ring with one oxygen atom.Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The compound's related derivatives have been synthesized and characterized structurally through methods like single crystal diffraction, revealing their planar molecular structure with some parts oriented perpendicularly to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Enantioselective Syntheses

- Enantioselective syntheses of similar compounds have been achieved, highlighting the compound's potential in producing stereochemically defined structures, which is crucial in the development of pharmaceuticals (Wu, Lee, & Beak, 1996).

Potential Anticonvulsant Agents

- Research has demonstrated the potential of certain Schiff bases, closely related to the compound, as anticonvulsant agents, indicating possible applications in neurological disorders (Pandey & Srivastava, 2011).

Serotonin Receptor Agonists

- Derivatives of the compound have been identified as serotonin 5-HT1A receptor-biased agonists, suggesting applications in treating conditions like depression (Sniecikowska et al., 2019).

Cytotoxic Agents

- Some derivatives have exhibited significant cytotoxic activity against various cancer cell lines, underscoring the compound's potential use in cancer therapy (Ramazani et al., 2014).

Treatment of Alzheimer's Disease

- Analogous pyrrole derivatives have been studied as multitarget-directed ligands for Alzheimer's disease treatment, with inhibitory properties against acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).

X-ray Crystallography

- The crystal structure determination of similar compounds has been conducted, contributing to the understanding of their molecular structure and potential interactions as active pharmaceutical ingredients (Silva et al., 2012).

Anticancer Activity

- New complexes based on pyrrole Schiff bases have shown anticancer activity against various human cancerous cell lines, indicating the compound's relevance in oncological research (Mbugua et al., 2020).

Hapten and Antigen Synthesis

- Derivatives of the compound have been used in synthesizing haptens and antigens, suggesting its application in immunological studies and vaccine development (ShunZi & Xu, 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-(4-chlorophenyl)-2-pyrrol-1-ylfuran-3-yl]methyl]-1-(3-fluorophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClFN2O/c23-19-8-6-17(7-9-19)21-13-18(22(27-21)26-10-1-2-11-26)15-25-14-16-4-3-5-20(24)12-16/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAMLYSGDDWJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)CN=CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2437236.png)

![Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate](/img/structure/B2437237.png)

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid](/img/structure/B2437243.png)

![(E)-3-((anthracen-9-ylmethylene)amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2437248.png)